molecular formula C21H17N7O2 B6553804 3-(4-ethylphenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040676-12-7

3-(4-ethylphenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6553804
CAS No.: 1040676-12-7
M. Wt: 399.4 g/mol
InChI Key: MBUJQJNNOXKBRD-UHFFFAOYSA-N
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Description

The compound 3-(4-ethylphenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative with a complex heterocyclic framework. Its structure comprises:

  • Triazolopyrimidinone core: A fused bicyclic system integrating triazole and pyrimidinone rings.
  • Substituents: A 4-ethylphenyl group at position 3, contributing lipophilicity and steric bulk.
  • Coupling reactions between triazolopyrimidinone precursors and functionalized substituents using ionic liquids (e.g., BMIM-PF6) or cesium carbonate in dry DMF .
  • Oxadiazole ring formation via cyclization of amidoxime intermediates, a common strategy for 1,2,4-oxadiazole derivatives .

Characterization: Standard techniques such as $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, IR, and mass spectrometry are employed for structural validation. Crystallographic studies using SHELX software (e.g., SHELXL for refinement) may resolve stereochemical details .

Properties

IUPAC Name

3-(4-ethylphenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7O2/c1-2-14-8-10-16(11-9-14)28-20-18(24-26-28)21(29)27(13-22-20)12-17-23-19(25-30-17)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUJQJNNOXKBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-ethylphenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a novel derivative that combines elements of triazole and oxadiazole chemistry. This article explores its biological activity through various studies and findings related to its pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Triazolo-pyrimidine core : Imparts potential antitumor and antimicrobial properties.
  • Oxadiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities. Below are key findings related to the biological activities of this compound:

1. Antitumor Activity

A study conducted by Abdelrehim et al. synthesized various derivatives of triazole and oxadiazole and evaluated their antitumor potential against colon carcinoma cell lines (HCT-116). The results demonstrated that certain derivatives exhibited notable cytotoxicity, suggesting that the inclusion of both triazole and oxadiazole moieties may enhance antitumor efficacy .

2. Antimicrobial Activity

Another investigation focused on the antimicrobial properties of synthesized triazole derivatives. Compounds with similar structures showed moderate to good activity against various strains including:

  • Staphylococcus aureus
  • Enterococcus faecalis
    These findings highlight the potential of the compound in combating bacterial infections .

Case Studies

Several case studies have been documented regarding the biological activities of compounds related to our target compound:

Case Study 1: Anticancer Screening

In a comprehensive screening of triazole derivatives, one compound demonstrated an IC50 value of 12 µM against HCT-116 cells. This suggests that modifications in the phenyl ring and other substituents can significantly influence anticancer activity. The study concluded that further optimization could yield more potent antitumor agents .

Case Study 2: Antimicrobial Efficacy

A series of synthesized oxadiazole-triazole derivatives were tested for antimicrobial activity. One derivative exhibited effective inhibition against Enterobacter aerogenes with a minimum inhibitory concentration (MIC) of 16 µg/mL. This underscores the importance of structural diversity in enhancing antimicrobial properties .

Data Tables

Compound NameStructureAntitumor Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
Compound AStructure A1216
Compound BStructure B2032
Target CompoundTarget StructureTBDTBD

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound’s pharmacological and physicochemical properties are influenced by its substituents. Below is a comparison with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name/ID Core Structure R3 Substituent R6 Substituent Molecular Formula Molecular Weight (g/mol) Key Characteristics
Target Compound Triazolopyrimidinone 4-ethylphenyl (3-phenyl-1,2,4-oxadiazol-5-yl)methyl C${23}$H${19}$N$7$O$2$ 433.45 Enhanced electron-withdrawing effects from oxadiazole; potential kinase inhibition .
Compound 25 () Triazolo[1,5-a]pyrimidin-7-one 3-chlorobenzyl Ethyl C${14}$H${12}$ClN$_5$O 325.73 Pharmacologically evaluated (non-steroidal anti-inflammatory potential); BMIM-PF6 synthesis.
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl... () Triazolopyrimidinone Phenyl 4-chlorophenoxy, isopropyl C${22}$H${16}$ClN$5$O$2$ 441.85 Single-crystal X-ray structure (R factor = 0.082); chlorophenoxy group increases polarity.
6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)... () Triazolopyrimidinone 3-fluorobenzyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl C${22}$H${18}$FN$7$O$4$ 463.43 High H-bond acceptor count (10); supplier data suggests use in drug discovery pipelines.

Key Observations

Substituent Impact on Bioactivity: The oxadiazole group in the target compound and analogs improves binding affinity through hydrogen-bonding interactions, contrasting with simpler substituents like benzyl or phenoxy groups . Halogenated groups (e.g., 4-chlorophenoxy in ) enhance metabolic stability but may reduce solubility .

Synthetic Methodologies: Ionic liquids (BMIM-PF6) and microwave-assisted reactions improve yields for triazolopyrimidinones . Oxadiazole formation often requires cyclization under acidic or basic conditions .

Physicochemical Properties :

  • The 4-ethylphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability.
  • Fluorinated analogs (e.g., ) exhibit improved metabolic stability and bioavailability .

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